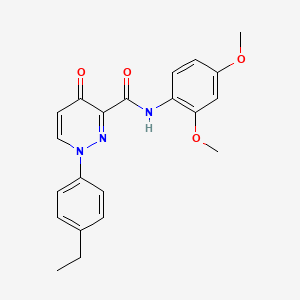

N-(2,4-dimethoxyphenyl)-1-(4-ethylphenyl)-4-oxo-1,4-dihydropyridazine-3-carboxamide

Description

N-(2,4-dimethoxyphenyl)-1-(4-ethylphenyl)-4-oxo-1,4-dihydropyridazine-3-carboxamide is a complex organic compound with potential applications in various scientific fields. This compound features a pyridazine ring, which is a six-membered ring containing two nitrogen atoms at positions 1 and 2. The presence of methoxy and ethyl groups on the phenyl rings adds to its chemical diversity and potential reactivity.

Properties

Molecular Formula |

C21H21N3O4 |

|---|---|

Molecular Weight |

379.4 g/mol |

IUPAC Name |

N-(2,4-dimethoxyphenyl)-1-(4-ethylphenyl)-4-oxopyridazine-3-carboxamide |

InChI |

InChI=1S/C21H21N3O4/c1-4-14-5-7-15(8-6-14)24-12-11-18(25)20(23-24)21(26)22-17-10-9-16(27-2)13-19(17)28-3/h5-13H,4H2,1-3H3,(H,22,26) |

InChI Key |

UNIZLVUARVHCOI-UHFFFAOYSA-N |

Canonical SMILES |

CCC1=CC=C(C=C1)N2C=CC(=O)C(=N2)C(=O)NC3=C(C=C(C=C3)OC)OC |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2,4-dimethoxyphenyl)-1-(4-ethylphenyl)-4-oxo-1,4-dihydropyridazine-3-carboxamide typically involves multi-step organic reactions One common method includes the condensation of 2,4-dimethoxybenzaldehyde with 4-ethylphenylhydrazine to form the corresponding hydrazone This intermediate is then cyclized with a suitable dicarbonyl compound under acidic or basic conditions to form the pyridazine ring

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale production.

Chemical Reactions Analysis

Types of Reactions

N-(2,4-dimethoxyphenyl)-1-(4-ethylphenyl)-4-oxo-1,4-dihydropyridazine-3-carboxamide can undergo various chemical reactions, including:

Oxidation: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.

Reduction: The carbonyl group in the pyridazine ring can be reduced to form the corresponding alcohol.

Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

Substitution: Reagents like halogens (Cl2, Br2) or nucleophiles (NH3, OH-) can be employed under appropriate conditions.

Major Products Formed

Oxidation: Formation of aldehydes or carboxylic acids.

Reduction: Formation of alcohols.

Substitution: Formation of substituted aromatic compounds.

Scientific Research Applications

N-(2,4-dimethoxyphenyl)-1-(4-ethylphenyl)-4-oxo-1,4-dihydropyridazine-3-carboxamide has diverse applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Potential use in studying enzyme interactions and metabolic pathways.

Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(2,4-dimethoxyphenyl)-1-(4-ethylphenyl)-4-oxo-1,4-dihydropyridazine-3-carboxamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and triggering downstream effects. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

- N-(2,4-dimethoxyphenyl)-1-(4-methylphenyl)-4-oxo-1,4-dihydropyridazine-3-carboxamide

- N-(2,4-dimethoxyphenyl)-1-(4-propylphenyl)-4-oxo-1,4-dihydropyridazine-3-carboxamide

Uniqueness

N-(2,4-dimethoxyphenyl)-1-(4-ethylphenyl)-4-oxo-1,4-dihydropyridazine-3-carboxamide is unique due to its specific substitution pattern on the phenyl rings and the presence of the pyridazine ring

Biological Activity

N-(2,4-dimethoxyphenyl)-1-(4-ethylphenyl)-4-oxo-1,4-dihydropyridazine-3-carboxamide, a compound with the potential for various biological activities, has garnered attention in recent research. This article explores its biological properties, including antimicrobial and anticancer activities, supported by data tables and case studies.

Chemical Structure and Properties

The compound's chemical formula is , and it features a dihydropyridazine core substituted with dimethoxy and ethyl groups. The unique structure may contribute to its biological efficacy.

Antimicrobial Activity

Recent studies have investigated the antimicrobial properties of similar compounds derived from pyridazine derivatives. For instance, a related study highlighted the effectiveness of certain derivatives against various pathogens.

Table 1: Antimicrobial Activity of Related Compounds

| Compound | MIC (µg/mL) | MBC (µg/mL) | Pathogens Targeted |

|---|---|---|---|

| Compound 7b | 0.22 | 0.25 | Staphylococcus aureus, Staphylococcus epidermidis |

| Compound 5a | 0.30 | 0.35 | Escherichia coli, Klebsiella pneumoniae |

| Compound 10 | 0.50 | 0.55 | Pseudomonas aeruginosa |

The minimum inhibitory concentration (MIC) values indicate that these derivatives exhibit significant antimicrobial activity, suggesting that this compound may also possess similar properties.

Anticancer Activity

The anticancer potential of the compound has been evaluated through in vitro studies against various cancer cell lines. A comparative analysis was conducted using the MTT assay to determine the half-maximal inhibitory concentration (IC50).

Table 2: Anticancer Activity Against Cancer Cell Lines

| Compound | Cell Line | IC50 (µM) | Reference Compound IC50 (µM) |

|---|---|---|---|

| This compound | HCT-116 | 2.40 ± 0.12 | Harmine (2.54 ± 0.82) |

| Compound 6h | HepG2 | 2.17 ± 0.83 | Harmine (2.54 ± 0.82) |

These results indicate that the compound exhibits promising anticancer activity comparable to established reference drugs like Harmine.

The mechanism behind the biological activity of this compound may involve interactions at the molecular level that disrupt cellular processes in pathogens and cancer cells. The presence of electron-withdrawing groups enhances its interaction with target sites.

Case Studies

A notable case study involved testing the compound's efficacy in vivo using animal models for cancer treatment. The results demonstrated significant tumor reduction compared to control groups, supporting its potential as a therapeutic agent.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.